S-Kinoprene
Overview
Description
S-Kinoprene is an insect juvenile hormone analogue that inhibits insect growth during the moulting process. It is primarily used to control aphids and whiteflies and to suppress mealybugs on greenhouse ornamental plants . This compound is applied as a foliar spray and is registered for use on greenhouse non-food crops .
Preparation Methods
The synthetic routes for S-Kinoprene involve the esterification of 2,4-dodecadienoic acid with 2-propyn-1-ol. The reaction conditions typically include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods often involve large-scale esterification reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
S-Kinoprene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles (amines, thiols). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Scientific Research Applications
S-Kinoprene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: this compound is employed in studies related to insect physiology and development, particularly in understanding the role of juvenile hormones.
Medicine: Research is ongoing to explore its potential use in developing new insecticides with minimal toxicity to non-target organisms.
Industry: This compound is used in the agricultural industry to control pest populations in greenhouse settings
Mechanism of Action
S-Kinoprene functions by mimicking the natural juvenile hormone in insects. It inhibits normal insect growth during the moulting process, causing morphogenic, ovicidal, and sterilization effects. At higher concentrations, it can kill adult insect populations such as aphids, whiteflies, mealybugs, fungus gnats, and armored scales . The molecular targets include juvenile hormone receptors, and the pathways involved are those regulating insect development and reproduction .
Comparison with Similar Compounds
S-Kinoprene is compared with other juvenile hormone analogues such as methoprene, hydroprene, and pyriproxyfen:
Methoprene: Similar to this compound, methoprene is used as an insect growth regulator but has a different chemical structure.
Hydroprene: Another juvenile hormone analogue with applications in pest control, hydroprene has a slightly different mode of action and chemical structure.
Pyriproxyfen: This compound is also used as an insect growth regulator but belongs to a different chemical class (phenoxy compounds) compared to the terpenoid structure of this compound
This compound’s uniqueness lies in its specific application for greenhouse ornamental plants and its effectiveness in controlling a broad spectrum of insect pests with minimal toxicity to non-target organisms .
Properties
IUPAC Name |
prop-2-ynyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-6-13-20-18(19)14-17(5)12-8-11-16(4)10-7-9-15(2)3/h1,8,12,14-16H,7,9-11,13H2,2-5H3/b12-8+,17-14+/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBKIRIBLNOAM-PBGROSLGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=CC(=CC(=O)OCC#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)C)C/C=C/C(=C/C(=O)OCC#C)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035785 | |
Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (S-(E,E))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1035785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical grade (89%): Clear amber liquid with a mild fruity odor; [Reference #1] | |
Record name | S-Kinoprene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9471 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000079 [mmHg] | |
Record name | S-Kinoprene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9471 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
65733-20-2 | |
Record name | Kinoprene, S- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, 2-propynyl ester, (S-(E,E))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1035785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KINOPRENE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U96G7D9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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